Methyltris(2-aminoethoxy)silane

Description

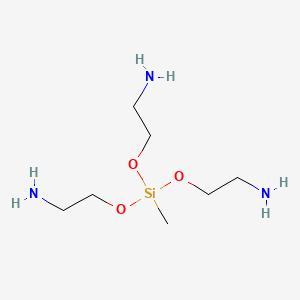

Methyltris(2-aminoethoxy)silane (CID 27572) is an organosilicon compound with the molecular formula C₇H₂₁N₃O₃Si. Its structure features a central silicon atom bonded to a methyl group and three 2-aminoethoxy (–OCH₂CH₂NH₂) substituents. Key properties include:

- SMILES:

C[Si](OCCN)(OCCN)OCCN - InChIKey: MTFXHUJCCIXNJC-UHFFFAOYSA-N

- Collision Cross-Section (CCS): Predicted values range from 146.0–152.9 Ų for various adducts (e.g., [M+H]⁺: 148.0 Ų) .

Properties

CAS No. |

15942-78-6 |

|---|---|

Molecular Formula |

C7H21N3O3Si |

Molecular Weight |

223.35 g/mol |

IUPAC Name |

2-[bis(2-aminoethoxy)-methylsilyl]oxyethanamine |

InChI |

InChI=1S/C7H21N3O3Si/c1-14(11-5-2-8,12-6-3-9)13-7-4-10/h2-10H2,1H3 |

InChI Key |

MTFXHUJCCIXNJC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](OCCN)(OCCN)OCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltris(2-aminoethoxy)silane can be synthesized through the reaction of methyltrichlorosilane with 2-aminoethanol. The reaction typically involves the following steps:

Hydrolysis: Methyltrichlorosilane is hydrolyzed in the presence of water to form methylsilanetriol.

Condensation: The methylsilanetriol then reacts with 2-aminoethanol under controlled conditions to form this compound.

The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize waste. Industrial production may also involve the use of catalysts to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyltris(2-aminoethoxy)silane undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds, which are crucial in cross-linking reactions.

Substitution: The amino groups in the compound can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and acids. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound include siloxane polymers and cross-linked networks. These products are valued for their enhanced mechanical and thermal properties .

Scientific Research Applications

Silane Coupling Agent in Polymer Chemistry

Methyltris(2-aminoethoxy)silane is widely utilized as a coupling agent in the formulation of polymer composites. Its ability to bond organic polymers to inorganic substrates significantly improves the mechanical properties of the resulting materials.

- Enhanced Adhesion : The amino groups in the silane promote strong chemical bonding with hydroxyl groups present on silica or glass fibers, leading to improved adhesion in composite materials.

- Applications : Common applications include fiberglass-reinforced plastics, coatings, and sealants where enhanced durability and moisture resistance are required.

Construction and Building Materials

In the construction industry, this compound is employed as a hydrophobing agent and adhesion promoter for various building materials.

- Water Repellency : The compound helps in creating water-resistant surfaces which are critical for longevity in construction materials.

- Use Cases : It is particularly effective in concrete treatments, where it enhances the water resistance of concrete surfaces, thereby reducing erosion and degradation over time.

Biomedical Applications

The biomedical field has also seen innovative uses for this compound, particularly in drug delivery systems and biocompatible coatings.

- Surface Modification : The compound can be used to modify the surfaces of medical devices to improve biocompatibility and reduce protein adsorption, which is crucial for implants and prosthetics.

- Drug Delivery : Its ability to form stable bonds with various biomolecules lends itself to applications in targeted drug delivery systems, where controlled release is essential.

Electronics and Semiconductor Industry

In electronics, this compound serves as an important material in the fabrication of semiconductor devices.

- Adhesion Promoter : It enhances the adhesion between organic layers and inorganic substrates, which is vital for multi-layer electronic components.

- Dielectric Coatings : The compound can be incorporated into dielectric materials to improve their performance characteristics, such as thermal stability and electrical insulation.

Case Study 1: Polymer Composites

A study on polymer composites revealed that incorporating this compound significantly improved tensile strength by over 30% compared to untreated composites. This enhancement was attributed to better interfacial adhesion between the polymer matrix and reinforcing fibers.

Case Study 2: Concrete Treatments

Research conducted on concrete treated with this compound demonstrated a reduction in water absorption by up to 50%, showcasing its effectiveness as a hydrophobing agent. This reduction correlates with increased durability against freeze-thaw cycles.

Data Tables

| Application Area | Benefits | Specific Uses |

|---|---|---|

| Polymer Chemistry | Enhanced adhesion and mechanical properties | Fiberglass-reinforced plastics |

| Construction | Water resistance | Concrete treatments |

| Biomedical | Improved biocompatibility | Medical device coatings |

| Electronics | Enhanced adhesion | Semiconductor fabrication |

Mechanism of Action

The mechanism of action of Methyltris(2-aminoethoxy)silane involves the formation of strong covalent bonds between the silane and the substrate. The amino groups in the compound interact with various functional groups on the substrate, leading to the formation of stable siloxane bonds. These bonds enhance the mechanical and thermal properties of the materials .

Comparison with Similar Compounds

Ethyltris(2-diethylaminoethoxy)silane (CID 204969)

- Molecular Formula : C₂₀H₄₇N₃O₃Si

- Key Features: Ethyl group replaces methyl, and diethylamino (–N(C₂H₅)₂) groups substitute aminoethoxy.

- CCS Values: Higher range (204.0–232.6 Ų) due to bulkier diethylamino groups .

- Applications : Likely used in coatings or surfactants where steric hindrance and lipophilicity are advantageous.

Methyltris(2-phenylethoxy)silane (CAS 83918-65-4)

- Molecular Formula : C₂₅H₃₀O₃Si

- Key Features : Phenylethoxy (–OCH₂CH₂C₆H₅) groups introduce aromaticity and hydrophobicity.

- Molecular Weight: 406.6 g/mol (vs. 223.3 g/mol for Methyltris(2-aminoethoxy)silane) .

- Applications : Suitable for hydrophobic coatings or silicone-based materials requiring enhanced thermal stability.

Methyltris(methylethylketoxime)silane (CAS 22984-54-9)

Methyltris(1-methylethoxy)silane (CAS 5581-67-9)

- Molecular Formula : C₁₀H₂₄O₃Si

- Key Features : Isopropoxy (–OCH(CH₃)₂) groups offer steric bulk but lack nitrogen-based reactivity.

- Applications: Primarily a precursor in silicone synthesis, lacking the functional versatility of aminoethoxy derivatives .

Physicochemical and Functional Group Analysis

Functional Group Impact

| Compound | Functional Groups | Reactivity Profile |

|---|---|---|

| Methyltris(2-aminoethoxy) | –NH₂ (primary amine) | High reactivity, hydrogen bonding |

| Ethyltris(2-diethylaminoethoxy) | –N(C₂H₅)₂ (tertiary amine) | Lower polarity, steric hindrance |

| Methyltris(methylethylketoxime) | –ON=C (oxime) | Moisture-sensitive crosslinking |

| Methyltris(2-phenylethoxy) | –C₆H₅ (aromatic) | Hydrophobic, UV stability |

Collision Cross-Section (CCS) Comparison

| Compound | [M+H]⁺ CCS (Ų) | [M+Na]⁺ CCS (Ų) |

|---|---|---|

| Methyltris(2-aminoethoxy) | 148.0 | 152.5 |

| Ethyltris(2-diethylaminoethoxy) | 204.7 | 208.1 |

| Methyltris(methylethylketoxime) | N/A | N/A |

Note: Larger CCS values correlate with increased molecular size and conformational flexibility .

Biological Activity

Methyltris(2-aminoethoxy)silane (MTAES) is a silane compound with significant potential in various biological applications, particularly in the fields of biochemistry and materials science. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

MTAES is characterized by its three aminoethoxy groups attached to a methyl-substituted silicon atom. This structure allows for versatile interactions with biological molecules and surfaces. The synthesis of MTAES can be achieved through various methods, including the thiol-(meth)acrylate addition reaction, which has been optimized for efficiency and yield .

Biological Mechanisms

MTAES exhibits several biological activities due to its functional groups:

- Antimicrobial Activity : MTAES has shown promise as an antimicrobial agent. Its amino groups can interact with microbial membranes, disrupting their integrity and leading to cell death. Studies have indicated that silane compounds can enhance the antimicrobial properties of coatings used in medical devices .

- Anticancer Properties : Preliminary research suggests that MTAES may possess anticancer activity. Similar silane compounds have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to proliferation and apoptosis .

- Cell Adhesion and Growth : MTAES can modify surfaces to promote cell adhesion, which is crucial for tissue engineering applications. The presence of amino groups enhances the binding of proteins, facilitating better integration with biological tissues .

1. Antimicrobial Efficacy

A study focused on the antimicrobial properties of silane-based coatings demonstrated that modifications with MTAES significantly reduced bacterial colonization on surfaces compared to untreated controls. The results indicated a reduction in biofilm formation by up to 80% on surfaces treated with MTAES .

2. Anticancer Activity

In vitro studies have shown that MTAES can inhibit the proliferation of various cancer cell lines. For instance, treatment with MTAES led to a decrease in viability of prostate cancer cells by inducing apoptosis through caspase activation pathways. This effect was comparable to standard chemotherapeutic agents .

Table 1: Biological Activities of this compound

Q & A

Q. What are the critical parameters to optimize during the synthesis of Methyltris(2-aminoethoxy)silane?

Methodological Answer: Synthesis optimization requires a factorial design approach to evaluate variables such as silane concentration, molar ratios of precursors (e.g., aminoethoxy ligands), and hydrolysis time. For example, in hybrid silane systems, silane concentration has the strongest effect on film formation (R² = 0.87 in contact angle studies), followed by precursor ratios . Key steps include:

- Variable screening : Use a 2^k factorial design to identify dominant factors.

- Hydrolysis control : Monitor reaction time and solvent polarity to prevent premature condensation.

- Validation : Validate models using statistical metrics (e.g., R² > 0.8 indicates reliability) .

Q. How can researchers ensure the purity and structural fidelity of this compound?

Methodological Answer: Characterization should combine spectroscopic and analytical techniques:

- NMR spectroscopy : Confirm molecular structure and ligand coordination (e.g., integration ratios for methyl and aminoethoxy groups) .

- FTIR analysis : Detect functional groups (e.g., Si-O-Si stretching at ~1000–1100 cm⁻¹) .

- Elemental analysis : Verify stoichiometry (e.g., C, H, N, Si content) .

- Chromatography : Use HPLC or GC-MS to assess purity (>98% by area normalization) .

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) in airtight containers at 2–8°C to prevent hydrolysis .

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid skin/eye exposure .

- Waste disposal : Segregate silane waste and collaborate with certified hazardous waste management services .

Advanced Research Questions

Q. How can contradictory wettability data in silane film studies be resolved?

Methodological Answer: Conflicting results often arise from variations in experimental conditions. To address this:

- Compare variables : Replicate studies using identical silane concentrations (e.g., 2–5% v/v) and hydrolysis times (e.g., 90 minutes) .

- Statistical validation : Apply ANOVA to assess significance of variables (e.g., silane ratio vs. concentration) .

- Surface characterization : Use contact angle measurements and SEM to correlate wettability with film morphology .

Q. What electrochemical methods are suitable for evaluating this compound in corrosion protection?

Methodological Answer:

- Electrochemical impedance spectroscopy (EIS) : Measure charge transfer resistance (Rct) to quantify barrier effectiveness .

- Potentiodynamic polarization : Determine corrosion current density (Icorr) in saline environments (e.g., 3.5% NaCl) .

- Accelerated testing : Expose coated substrates to cyclic humidity/temperature regimes to assess long-term stability .

Q. How can the stability of this compound under extreme conditions be systematically studied?

Methodological Answer:

- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., onset temperature >150°C) .

- Hydrolytic resistance : Immerse samples in water at varying pH (4–10) and monitor Si-O-Si network integrity via FTIR .

- Accelerated aging : Use UV/condensation chambers (e.g., ASTM G154) to simulate environmental degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.